molecular formula C12H17NO B1283014 4-(Benzyl(methyl)amino)butan-2-one CAS No. 16635-00-0

4-(Benzyl(methyl)amino)butan-2-one

Cat. No.: B1283014
CAS No.: 16635-00-0
M. Wt: 191.27 g/mol
InChI Key: QXXVHCSAINGHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyl(methyl)amino)butan-2-one, or 4-BMAB, is a synthetic compound that has been used in a variety of scientific research applications in recent years. It is a colorless, crystalline solid with a molecular weight of 195.28 g/mol and a melting point of approximately 112°C. Its structure is composed of a four-ring system composed of benzyl, methyl, and amino groups. 4-BMAB has been used in a variety of research applications, such as the synthesis of new compounds, the study of enzyme mechanisms, and the exploration of biochemical and physiological effects.

Scientific Research Applications

Biotechnological Applications

Fungi-produced secondary metabolites, including 4-(N-methyl-N-phenyl amino) butan-2-one, have significant biotechnological applications. A study on Aspergillus gorakhpurensis revealed that this compound exhibits strong inhibitory activity against bacteria and fungi. Additionally, it showed marked larvicidal activity in bioassays with Spodoptera litura larvae, indicating potential in agricultural pest control applications (Busi et al., 2009).

Photopolymerization

4-(Benzyl(methyl)amino)butan-2-one derivatives have been explored in the field of photopolymerization. A study introduced an alkoxyamine bearing a chromophore group linked to the aminoxyl function, showing promising results in the generation of alkyl and nitroxide radicals under UV irradiation. This compound demonstrated potential as a photoiniferter in nitroxide-mediated photopolymerization, highlighting its relevance in material sciences and photopolymerization technology (Guillaneuf et al., 2010).

Chemical Synthesis and Molecular Modeling

This compound is also significant in the synthesis of various chemical compounds. For instance, its derivatives have been used in the creation of new bipyrazole derivatives, which were studied for their potential as corrosion inhibitors using density functional theory (DFT) (Wang et al., 2006). Additionally, benzylamine derivatives of this compound were synthesized and evaluated for their inhibition activities against monoamine oxidases, with molecular docking and dynamic simulations to assess their binding interactions (Ahmad et al., 2018).

Fragrance Synthesis

In the fragrance industry, derivatives of this compound have been synthesized for their aromatic properties. For example, the condensation of tetramethylenediethylenetetramine with 4-phenylbutan-2-one led to the production of fragrant compounds like 1-benzyl-3,6-diazahomoadamantan-9-one (Kuznetsov et al., 2015).

Enzymatic Kinetic Resolution

In biochemical research, this compound and its analogs have been utilized in the enzymatic kinetic resolution of primary amines. This process, using CAL-B catalysis, demonstrates the compound's significance in the selective synthesis of enantiomerically pure compounds (Nechab et al., 2007).

Safety and Hazards

The compound is classified as harmful, with hazard statements H302, H315, H319, H335 indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-[benzyl(methyl)amino]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-11(14)8-9-13(2)10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXVHCSAINGHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558829
Record name 4-[Benzyl(methyl)amino]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16635-00-0
Record name 4-[Benzyl(methyl)amino]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyl(methyl)amino)butan-2-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Benzyl(methyl)amino)butan-2-one
Reactant of Route 3
Reactant of Route 3
4-(Benzyl(methyl)amino)butan-2-one
Reactant of Route 4
Reactant of Route 4
4-(Benzyl(methyl)amino)butan-2-one
Reactant of Route 5
Reactant of Route 5
4-(Benzyl(methyl)amino)butan-2-one
Reactant of Route 6
4-(Benzyl(methyl)amino)butan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.